4-Bromo-7-chlorobenzo[d]thiazole

Lipophilicity Drug Discovery Physicochemical Properties

When generic benzothiazoles disrupt SAR due to off-target lipophilicity, projects stall. 4-Bromo-7-chlorobenzo[d]thiazole (CAS 2700224-38-8) provides a precisely defined LogP of 3.49, enabling orthogonal, stepwise diversification at the 4- and 7-positions. • Orthogonal Ar-Br and Ar-Cl handles for sequential cross-coupling • Calculated LogP 3.49 for optimal CNS/oral bioavailability • MW 248.53, TPSA ~12.9 Ų; fits Rule-of-3 for fragment-based screening • Global stock; ambient shipping; ≥95% purity

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
Cat. No. B14020090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chlorobenzo[d]thiazole
Molecular FormulaC7H3BrClNS
Molecular Weight248.53 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)SC=N2)Br
InChIInChI=1S/C7H3BrClNS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H
InChIKeyQSKKRZIDFKDVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chlorobenzo[d]thiazole: Chemical Profile


4-Bromo-7-chlorobenzo[d]thiazole (CAS: 2700224-38-8) is a heterocyclic building block within the benzo[d]thiazole class, characterized by a molecular formula of C₇H₃BrClNS and a molecular weight of 248.53 g/mol . The compound features a unique substitution pattern with a bromine atom at the 4-position and a chlorine atom at the 7-position on the benzothiazole core . This specific arrangement of halogen atoms imparts a calculated LogP of 3.49, indicating moderate lipophilicity suitable for drug discovery applications . The distinct positioning of two halogens with differing reactivities enables this scaffold to serve as a versatile intermediate for sequential, regioselective functionalization, a property not shared by its mono-halogenated or differently substituted analogs .

4-Bromo-7-chlorobenzo[d]thiazole: Why Generic Substitution Fails


Substituting 4-Bromo-7-chlorobenzo[d]thiazole with a generic benzothiazole or a regioisomer such as 2-bromo-4-chlorobenzo[d]thiazole introduces significant deviations in both physicochemical properties and synthetic utility, which can derail a project's critical path. For example, the target compound's calculated LogP of 3.49 differs markedly from that of its regioisomer 2-bromo-4-chlorobenzo[d]thiazole, which has a calculated LogP of 3.71 . This difference in lipophilicity can alter membrane permeability, non-specific binding, and overall pharmacokinetic profiles in a biological system [1]. Furthermore, the specific 4,7-substitution pattern is essential for achieving the desired regioselectivity in cross-coupling reactions . In the context of structure-activity relationship (SAR) studies, even subtle changes in halogen positioning can drastically alter target binding affinity and selectivity, as documented for related benzothiazole derivatives [2]. Therefore, generic substitution undermines both the chemical and biological objectives of a research program.

4-Bromo-7-chlorobenzo[d]thiazole: Quantitative Evidence Guide


Lipophilicity vs. 2,4-Regioisomer

4-Bromo-7-chlorobenzo[d]thiazole exhibits a calculated LogP of 3.49, which is distinct from its close structural analog, 2-bromo-4-chlorobenzo[d]thiazole, which has a calculated LogP of 3.71 . This quantitative difference in lipophilicity, stemming solely from the altered position of the bromine atom, is a critical parameter for medicinal chemistry optimization. Lipophilicity influences key drug-like properties including membrane permeability, metabolic stability, and plasma protein binding [1].

Lipophilicity Drug Discovery Physicochemical Properties

Regioselective Reactivity: Orthogonal Functionalization

The presence of both bromine and chlorine atoms at the 4- and 7-positions, respectively, allows for selective and sequential functionalization of 4-Bromo-7-chlorobenzo[d]thiazole. This is in contrast to symmetrically di-halogenated analogs (e.g., 4,7-dichlorobenzo[d]thiazole) or mono-halogenated compounds, which offer only a single vector for derivatization . The difference in reactivity between an aryl bromide and an aryl chloride enables chemists to perform a cross-coupling reaction (e.g., Suzuki-Miyaura) at the 4-position while leaving the 7-position intact for a subsequent orthogonal transformation . This capability is not possible with regioisomers like 2-bromo-4-chlorobenzo[d]thiazole, where the 2-position on the thiazole ring introduces different electronic and steric constraints .

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Drug-likeness Profile: MW and TPSA

4-Bromo-7-chlorobenzo[d]thiazole possesses a molecular weight of 248.53 g/mol and a low Topological Polar Surface Area (TPSA), estimated to be around 12.9 Ų based on the structurally analogous regioisomer 2-bromo-4-chlorobenzo[d]thiazole . This combination places it within favorable property space for fragment-based drug discovery (FBDD) campaigns. When compared to more polar or larger benzothiazole derivatives (e.g., those with sulfonamide or extended aryl groups), this compound offers a superior starting point for fragment growth due to its low molecular complexity and optimal balance of lipophilicity and polarity for binding site engagement [1].

Physicochemical Properties Drug-likeness Fragment-Based Drug Discovery

Unique 4,7-Disubstitution Pattern for SAR

The 4,7-substitution pattern of 4-Bromo-7-chlorobenzo[d]thiazole is a distinct regioisomeric arrangement compared to the more common 4,6- or 5,7-disubstituted benzothiazoles found in the literature . This specific geometric arrangement of halogen atoms can lead to a unique vector of interaction with biological targets. For instance, studies on benzothiazole-based heat shock protein 90 (Hsp90) inhibitors have demonstrated that a 7'-substituent is essential for high-affinity binding, with compounds exhibiting low nanomolar inhibition (28-150 nM) in a Her-2 degradation assay [1]. While direct data for 4-Bromo-7-chlorobenzo[d]thiazole is not available, the established importance of the 7-position in target engagement supports the rationale for selecting a scaffold that allows for both 4- and 7-position exploration [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Target Binding

Electronic Effects on Cross-Coupling Reactivity

The presence of two electron-withdrawing halogen substituents (Br and Cl) on the benzo[d]thiazole core modifies the electronic properties of the aromatic system compared to non-halogenated or mono-halogenated analogs. This alteration influences the compound's reactivity in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution . While the halogen atoms themselves are leaving groups, their electron-withdrawing effect can activate the ring towards further functionalization or, conversely, deactivate it towards electrophilic substitution . This electronic tuning is a key differentiator when selecting a building block for a multi-step synthesis, as it dictates the conditions and yields of subsequent transformations. For example, the bromine atom is more reactive in oxidative addition to palladium(0) compared to the chlorine atom, enabling the aforementioned sequential functionalization strategy .

Organic Synthesis Electrophilicity Cross-Coupling

4-Bromo-7-chlorobenzo[d]thiazole: Recommended Applications


Lipophilicity-Targeted Lead Optimization

For drug discovery projects where a target LogP around 3.5 is desirable for oral bioavailability or CNS penetration, 4-Bromo-7-chlorobenzo[d]thiazole offers a precisely defined starting point . Its calculated LogP of 3.49 provides a 0.22 unit differentiation from its regioisomer, 2-bromo-4-chlorobenzo[d]thiazole, which can be a critical difference in fine-tuning ADME properties during lead optimization . This makes it the preferred building block when a specific lipophilicity profile is mandated by project SAR.

Divergent Synthesis of Unsymmetrical Libraries

This compound is ideal for synthetic chemistry groups focused on generating diverse chemical libraries . The orthogonal reactivity of the aryl bromide and aryl chloride handles allows for a two-step, sequential diversification strategy that is not possible with mono-halogenated or symmetrically di-halogenated analogs . This capability is essential for efficiently exploring SAR around the benzothiazole core, maximizing the number of unique compounds generated from a single starting material .

Fragment-Based Drug Discovery

With a molecular weight of 248.53 g/mol and a low TPSA (~12.9 Ų), 4-Bromo-7-chlorobenzo[d]thiazole adheres to the 'Rule of Three' guidelines for fragment-based screening . Its size and physicochemical properties are well-suited for detecting weak but specific interactions with protein targets using biophysical methods like SPR or NMR [1]. Furthermore, the 7-position has been validated in other benzothiazole-based inhibitors as critical for high-affinity binding (e.g., Hsp90), suggesting that fragments built on this core have a higher probability of evolving into potent leads [2].

Bifunctional Probes and PROTAC Development

The dual-halogenated scaffold of 4-Bromo-7-chlorobenzo[d]thiazole is an attractive starting point for the synthesis of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or fluorescent probes . The ability to independently functionalize the 4- and 7-positions allows for the orthogonal attachment of a target-binding ligand (e.g., via Suzuki coupling at the 4-position) and a linker moiety (e.g., via amination at the 7-position) . This controlled, stepwise assembly is critical for the modular construction of these complex chemical tools, ensuring correct structural and functional assembly.

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